molecular formula C21H22N2O5 B15002404 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide

Cat. No.: B15002404
M. Wt: 382.4 g/mol
InChI Key: DAPOQOFBEGBXLX-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with three methoxy groups at positions 2, 3, and 4, and an ethyl linker attached to a quinoline moiety at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative and the benzamide precursor. The key steps include:

    Preparation of Quinoline Derivative: Quinolin-8-ol is reacted with an appropriate alkylating agent to introduce the ethyl linker.

    Formation of Benzamide Precursor: 2,3,4-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Coupling Reaction: The quinoline derivative and the benzamide precursor are coupled under basic conditions, typically using a base like triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cytotoxic activity is believed to be mediated through the inhibition of key enzymes and disruption of cellular processes in cancer cells . The quinoline moiety plays a crucial role in binding to the target sites, while the methoxy groups enhance its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide stands out due to its specific substitution pattern on the benzamide core, which imparts unique chemical and biological properties. The presence of three methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-quinolin-8-yloxyethyl)benzamide

InChI

InChI=1S/C21H22N2O5/c1-25-17-10-9-15(19(26-2)20(17)27-3)21(24)23-12-13-28-16-8-4-6-14-7-5-11-22-18(14)16/h4-11H,12-13H2,1-3H3,(H,23,24)

InChI Key

DAPOQOFBEGBXLX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3)OC)OC

Origin of Product

United States

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